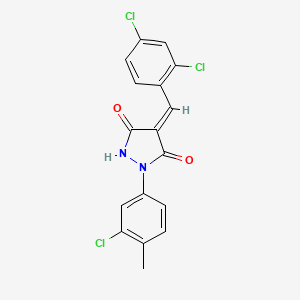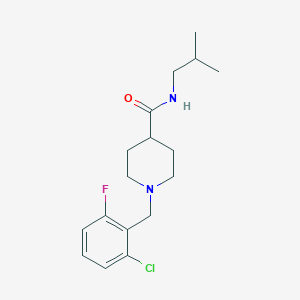![molecular formula C16H12BrClF3NO2 B5030133 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential use in treating various diseases.
作用机制
The exact mechanism of action of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process. It has also been suggested that the compound may act by modulating the activity of certain receptors such as the cannabinoid receptors.
Biochemical and Physiological Effects:
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of certain pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been found to reduce the levels of certain inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). In addition, the compound has been found to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide in lab experiments is its potential use in treating various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory process. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.
未来方向
There are several future directions for the study of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound.
合成方法
The synthesis of 3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide involves the reaction between 4-chloro-2-(trifluoromethyl)aniline and 3-bromo-4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) to yield the desired product.
科学研究应用
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide has been studied extensively for its potential use in treating various diseases. It has been found to have anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-2-24-14-6-3-9(7-12(14)17)15(23)22-13-5-4-10(18)8-11(13)16(19,20)21/h3-8H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJIBLJUZUQING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)-4-methylphenyl]-2-bromobenzamide](/img/structure/B5030056.png)

![2-[(6-phenoxyhexyl)amino]ethanol](/img/structure/B5030080.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B5030088.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5030090.png)
![ethyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5030101.png)

![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)

![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5030127.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5030134.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)